9,10-Difluorooctadec-9-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
920265-13-0 |
|---|---|
Molecular Formula |
C18H34F2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
9,10-difluorooctadec-9-ene |
InChI |
InChI=1S/C18H34F2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
LHOMDBASDASSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCC)F)F |
Origin of Product |
United States |
High Resolution Spectroscopic and Structural Characterization of 9,10 Difluorooctadec 9 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Alkenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique that provides detailed information about molecular structure and chemical environment at the atomic level. numberanalytics.com For organofluorine compounds, ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, making it one of the most sensitive nuclei for NMR detection after ¹H and ³H. wikipedia.org The large chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, offers excellent signal dispersion, which is crucial for analyzing complex fluorinated molecules. wikipedia.org
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing key insights into the bonding and substitution pattern around the fluorine atom. numberanalytics.com For vicinal difluoroalkenes like 9,10-Difluorooctadec-9-ene, the chemical shifts of the fluorine atoms are diagnostic of the double bond's configuration (E/Z isomerism). Furthermore, the magnitude of the through-bond scalar coupling constant between the two fluorine nuclei (³JFF) is a reliable indicator of stereochemistry. Generally, a large ³JFF coupling constant is characteristic of the Z-isomer, while a smaller value suggests the E-isomer. Long-range couplings between fluorine and protons (JHF) are also commonly observed and provide additional structural information. wikipedia.org
Due to the absence of publicly available experimental data for this compound, the following table presents representative ¹⁹F NMR data based on typical values for similar acyclic difluoroalkenes.
| Isomer | Hypothetical ¹⁹F Chemical Shift (δ, ppm) | Hypothetical ³JFF Coupling Constant (Hz) | Stereochemical Assignment |
| (Z)-9,10-Difluorooctadec-9-ene | -145 to -165 | ~30-40 | cis-relationship |
| (E)-9,10-Difluorooctadec-9-ene | -125 to -145 | ~5-15 | trans-relationship |
While coupling constants offer strong evidence for stereochemistry, the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment provides definitive proof of configuration through-space. numberanalytics.com This 2D NMR technique detects spatial proximities between ¹H and ¹⁹F nuclei, regardless of through-bond connectivity. jeol.com For the (Z)-isomer of this compound, a cross-peak is expected between a fluorine nucleus (e.g., F-9) and the allylic protons on the opposite side of the double bond (e.g., H-11), as they are on the same side of the molecule (cis). Conversely, in the (E)-isomer, the cross-peak would be observed between F-9 and the allylic protons on the same alkyl chain (H-8).
| Isomer | Expected Key ¹H-¹⁹F HOESY Correlation | Inference |
| (Z)-9,10-Difluorooctadec-9-ene | F-9 ↔ H-11 and F-10 ↔ H-8 | Protons and fluorines are cis across the double bond. |
| (E)-9,10-Difluorooctadec-9-ene | F-9 ↔ H-8 and F-10 ↔ H-11 | Protons and fluorines are trans across the double bond. |
A suite of advanced 2D NMR experiments is essential for the complete structural assignment of this compound. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks within the two octyl chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) ¹H-¹³C and ¹⁹F-¹³C correlations. researchgate.net These experiments, used in concert, allow for the unambiguous assignment of all proton and carbon signals and confirm the precise location of the difluoro-substituted double bond at the C9-C10 position.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. innovareacademics.in For the analysis of novel or synthesized compounds like this compound, it is an indispensable tool for confirming identity and purity.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of a molecule with high accuracy (typically to the third or fourth decimal place). innovareacademics.infilab.fr This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that might have the same nominal mass. uni-saarland.de For this compound, HRMS would be used to confirm the elemental composition of C₁₈H₃₄F₂.
| Parameter | Value | Significance |
| Molecular Formula | C₁₈H₃₄F₂ | The elemental composition of the target compound. |
| Nominal Mass | 288 | The integer mass of the most abundant isotopes. |
| Calculated Exact Mass | 288.2683 | The precise mass used for confirmation against experimental data. |
| Instrumentation | Time-of-Flight (TOF), Orbitrap, FT-ICR | Mass analyzers capable of high-resolution measurements. nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govlibretexts.org This method is particularly well-suited for analyzing medium-polarity organic molecules that might be thermally fragile. nih.gov In a typical positive-ion mode ESI-MS experiment, this compound would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting spectrum provides a clear determination of the molecular weight.
| Ion Species | Expected m/z | Description |
| [M+H]⁺ | 289.2761 | Protonated molecular ion. |
| [M+Na]⁺ | 311.2582 | Sodium adduct of the molecular ion. |
| [M+K]⁺ | 327.2322 | Potassium adduct of the molecular ion. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. thermofisher.com For this compound, these techniques would be crucial for confirming the presence of the key C=C double bond and the C-F single bonds, as well as characterizing the long alkyl chains.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. thermofisher.com This absorption is only active for vibrations that cause a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. researchgate.net Vibrational modes that lead to a change in the polarizability of the molecule are Raman-active. researchgate.net Due to these different selection rules, FTIR and Raman spectroscopy are often complementary, providing a more complete picture of the molecule's vibrational landscape.
The primary functional groups in this compound are the vicinal difluoroalkene moiety and the saturated hydrocarbon chains. The expected vibrational modes and their approximate spectral regions are detailed in the table below. The C=C stretching vibration in a symmetrically substituted internal alkene is expected to be weak in the IR spectrum due to the small change in dipole moment. However, this mode should produce a distinct signal in the Raman spectrum. Conversely, the highly polar C-F bonds are expected to give rise to strong absorption bands in the FTIR spectrum.
Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Activity |
| C-H Stretching | -CH₂-, -CH₃ | 2850 - 3000 | FTIR (strong), Raman (strong) |
| C=C Stretching | >C=C< | 1650 - 1680 | FTIR (weak to medium), Raman (medium to strong) |
| C-H Bending | -CH₂-, -CH₃ | 1375 - 1470 | FTIR (medium), Raman (medium) |
| C-F Stretching | >C-F | 1000 - 1200 | FTIR (strong), Raman (weak) |
Note: The predicted wavenumber ranges are based on typical values for similar functional groups in other organic molecules. The exact positions of the peaks can be influenced by the molecular environment and the specific stereochemistry (E/Z isomerism) of the double bond.
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining single crystals of a long-chain alkene like this compound itself might be challenging due to its potentially low melting point and conformational flexibility, derivatives of this compound could be synthesized to facilitate crystallization.
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed.
For a derivative of this compound, X-ray crystallography would provide invaluable insights into several key structural features:
Conformation of the Alkyl Chains: In the solid state, long alkyl chains typically adopt an extended, all-trans (planar zigzag) conformation to maximize van der Waals interactions and achieve efficient packing. researchgate.net
Stereochemistry of the Double Bond: The analysis would unambiguously determine whether the fluorine atoms and the alkyl chains are arranged in a cis (Z) or trans (E) configuration around the C=C double bond.
Intermolecular Interactions: The crystal packing would be dictated by a combination of weak intermolecular forces, including van der Waals interactions between the long alkyl chains and potentially dipole-dipole interactions involving the polar C-F bonds. The fluorine atoms could also participate in weak hydrogen bonding with any suitable donor groups in the derivative.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.
Mechanistic Insights into Reactivity and Transformation of 9,10 Difluorooctadec 9 Ene Analogues
Transition Metal-Catalyzed Reactions Involving Vicinal Difluoroalkenes
Transition metal catalysis provides powerful methods for the functionalization of fluorinated alkenes. researchgate.net These reactions often proceed through pathways involving the activation of C-F bonds, which are typically the strongest single bonds to carbon. libretexts.org For vicinal difluoroalkenes and their close analogues, gem-difluoroalkenes, catalysts based on palladium, cobalt, and iron have been shown to mediate unique and synthetically valuable transformations.
Palladium catalysis is a cornerstone for C-F bond functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of difluoroalkenes, these reactions typically proceed via a defluorinative coupling mechanism. A general mechanistic pathway involves the insertion of the difluoroalkene into a palladium-aryl bond, creating an alkylpalladium intermediate. masterorganicchemistry.com This intermediate then undergoes β-fluoride elimination to form a monofluorinated alkene product and a palladium(II) fluoride (B91410) species, which can be recycled back into the catalytic cycle. masterorganicchemistry.com
This strategy has been successfully applied to various cross-coupling reactions, including Suzuki, Mizoroki-Heck, and Hiyama couplings, to stereoselectively synthesize multi-substituted monofluoroalkenes. masterorganicchemistry.comorganic-chemistry.orgharvard.edu The stereochemical outcome of these reactions can often be controlled by the choice of the palladium catalyst's oxidation state (Pd(0) vs. Pd(II)) and the associated ligands. wikipedia.orgwikipedia.org For instance, stereodivergent C-F bond functionalization of trisubstituted gem-difluoroacrylates has been achieved, where Pd(II)-catalysis yields (Z)-monofluoroalkenes and Pd(0)-catalysis produces the corresponding (E)-isomers. wikipedia.orgwikipedia.org
In a Mizoroki-Heck type reaction, a Pd(0) catalyst can engage in a directing group-assisted C-F bond activation of a gem-difluoroalkene to form a vinylpalladium(II) species. organic-chemistry.org This intermediate then undergoes migratory insertion with a second alkene, followed by β-hydride elimination, to achieve a formal C-F/C-H bond cross-coupling, yielding monofluorinated 1,3-dienes with controlled geometry. organic-chemistry.org Similarly, palladium-catalyzed Hiyama cross-coupling of gem-difluoroalkenes with organosilicon reagents allows for the introduction of a wide array of functional groups, including alkyl substituents. harvard.edu
| Coupling Reaction | Catalyst System | Substrate Analogue | Key Mechanistic Step | Product Type | Selectivity | Reference |
| Suzuki-Miyaura | Pd(TFA)₂, dtbbpy | 1-Aryl-2,2-difluoroalkene | β-Fluoride elimination | Monofluorostilbene | ≥50:1 d.r. | masterorganicchemistry.com |
| Stereodivergent Suzuki | Pd(OAc)₂ / Pd₂(dba)₃ | β,β-Difluoroacrylate | Pd(II) vs Pd(0) pathway | (Z)- or (E)-Monofluoroalkene | >99:1 d.r. | wikipedia.org |
| Mizoroki-Heck | Pd(OAc)₂, P(o-tol)₃ | gem-Difluoroalkene | C-F activation / β-H elimination | Monofluorinated 1,3-diene | High Diastereoselectivity | organic-chemistry.org |
| Hiyama | Pd(dba)₂, dppe, TBAF | gem-Difluoroalkene | C-F activation / Transmetalation | (E)-Monofluoroalkene | >99:1 d.r. | harvard.edu |
In contrast to the common defluorinative pathways, cobalt-based catalysts can achieve transformations that retain both fluorine atoms of a difluoroalkene moiety. A notable example is the regioselective unsymmetrical dioxygenation of gem-difluoroalkenes using phenols and molecular oxygen (O₂). nih.govspringernature.comescholarship.org This reaction produces β-phenoxy-β,β-difluorobenzyl alcohols, valuable structures in medicinal chemistry. nih.gov
Mechanistic investigations suggest that this transformation operates through a radical chain process, which circumvents the typical intermediates that lead to β-fluoride elimination. nih.govspringernature.com The process is initiated by a Co(II)/O₂/phenol (B47542) system, which generates a phenoxy radical (PhO•). This radical adds to the gem-difluoroalkene, leading to a carbon-centered radical that is subsequently trapped by O₂. nih.gov The resulting hydroperoxide intermediate is then decomposed by the cobalt catalyst to yield the final dioxygenated product, regenerating the phenoxy radical to propagate the chain. nih.gov This radical-based mechanism provides a distinct strategy for functionalizing difluoroalkenes while preserving the C-F bonds. nih.govescholarship.org
| Reaction | Catalyst | Reagents | Substrate Analogue | Key Feature | Product | Reference |
| Dioxygenation | Co(OAc)₂ | Phenol, O₂ (1 atm) | gem-Difluoroalkene | Fluorine-retentive radical mechanism | β-phenoxy-β,β-difluorobenzyl alcohol | nih.govspringernature.com |
Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative for catalysis. Iron-based catalyst systems have been developed for the defluorinative cross-coupling of gem-difluoroalkenes. researchgate.net Specifically, a selective and controllable iron-catalyzed defluorosilylation of unactivated aliphatic gem-difluoroalkenes has been reported. nih.govmit.edu This reaction involves the cleavage of one C-F bond and the formation of a new carbon-silicon (C-Si) bond, yielding valuable fluorovinylsilane products. The reaction demonstrates excellent (Z)-selectivity. researchgate.net
The proposed mechanism involves the generation of an alkyl radical through a hydrogen atom transfer (HAT) from an LₙFeᴵᴵᴵH species to an alkene. researchgate.net This radical then adds to the gem-difluoroalkene to produce a new radical intermediate, which is subsequently reduced by an LₙFeᴵᴵ complex to an anion that can be functionalized. researchgate.net
| Reaction | Catalyst System | Reagents | Substrate Analogue | Product | Key Feature | Reference |
| Defluorosilylation | Fe(acac)₃, Silane | NaOtBu, Ligand | Aliphatic gem-difluoroalkene | (Z)-Fluoromethylenylsilylane | Selective monodefluorination | nih.govmit.edu |
Olefin metathesis is a powerful reaction for rearranging carbon-carbon double bonds, catalyzed by well-defined ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes. tcichemicals.com However, the electron-deficient nature of fluorinated alkenes generally makes them challenging substrates for standard metathesis catalysts. Despite this, specialized applications and catalysts have been developed.
An unusual ruthenium-catalyzed hydrogenative cyclization of an enyne containing a gem-difluoroolefin has been observed, proceeding through an unexpected ring-closing metathesis pathway to form a non-fluorinated cyclopentane. More broadly applicable are modern cross-metathesis strategies that enable the synthesis of stereodefined alkenyl fluorides. Kinetically controlled E- or Z-selective cross-metathesis reactions can be achieved using highly specialized molybdenum or ruthenium catalysts. These methods allow for the synthesis of trisubstituted alkenyl fluorides, which can serve as amide bond isosteres in biologically active molecules. The general mechanism follows the Chauvin model, involving a [2+2] cycloaddition between the catalyst's metal-carbene and the alkene to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the new product and regenerate the catalyst. masterorganicchemistry.comtcichemicals.com
| Metathesis Type | Catalyst Type | Substrates | Product | Key Aspect | Reference |
| Cross-Metathesis | Mo or Ru MAP | Terminal Olefin + Halo-alkene | E- or Z-Alkenyl Fluoride | Kinetically controlled stereoselectivity | |
| Ring-Closing Metathesis | Ru-based | Enyne with gem-difluoroolefin | Cyclopentane | Unexpected hydrogenative cyclization |
C-F Bond Cleavage and Functionalization in Fluorinated Alkene Systems
The cleavage of C-F bonds is a critical step in the functionalization of fluorinated compounds. Due to the high bond dissociation energy of the C-F bond, this process typically requires mediation by transition metals, strong Lewis acids, or electrochemical/photochemical methods. libretexts.org
Two primary mechanistic pathways dominate the defluorination and subsequent functionalization of difluoroalkene systems.
The first and most common pathway in transition metal catalysis is β-fluoride elimination . researchgate.net This process occurs from a β-fluoroalkylmetal intermediate, which is formed after the insertion of the difluoroalkene into a metal-ligand bond (e.g., metal-aryl or metal-hydride). researchgate.netmasterorganicchemistry.com The elimination of a fluoride ion is often facile and drives the reaction forward, leading to the formation of a monofluorinated alkene product. This pathway is central to the palladium-catalyzed cross-coupling reactions discussed previously. wikipedia.orgmasterorganicchemistry.com
The second major pathway involves single-electron reduction of the difluoroalkene. This is particularly prevalent in photoredox and electrochemical catalysis. libretexts.org The electron-deficient nature of the difluoroalkene makes it a good electron acceptor. Upon single-electron reduction, a radical anion intermediate is formed. This intermediate can readily eliminate a fluoride ion (F⁻) to generate a monofluoroalkenyl radical. This radical species can then be trapped by another radical or participate in further redox steps to form new bonds, enabling a wide range of defluorinative functionalizations. This mechanism provides access to transformations under mild, metal-free conditions and opens up reaction pathways distinct from traditional two-electron processes.
Influence of Fluorine Atoms on Alkene Reactivity
The presence of fluorine atoms on the double bond of 9,10-Difluorooctadec-9-ene and its analogues profoundly alters the alkene's electronic properties and, consequently, its chemical reactivity. Unlike non-fluorinated alkenes, gem-difluoroalkenes exhibit a distinct polarization of the carbon-carbon double bond. nih.gov The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, rendering the difluorinated carbon atom (C-9 in this case) electrophilic. nih.govresearchgate.net Conversely, the adjacent non-fluorinated carbon (C-10) becomes comparatively electron-rich and nucleophilic, a phenomenon attributed to negative hyperconjugative resonance effects. nih.gov
This inherent polarization is a defining characteristic of gem-difluoroalkene reactivity. The electron-deficient nature of the difluorinated carbon makes it highly susceptible to attack by nucleophiles, including anionic species and nucleophilic radicals. nih.gov Many transition-metal-free and metal-catalyzed reactions exploit this electronic bias to achieve high regioselectivity. nih.gov For instance, nucleophilic addition reactions typically occur with high selectivity at the difluorinated carbon. nih.gov The strong electron-withdrawing character of the two fluorine atoms renders gem-difluoroalkenes highly reactive toward nucleophilic attack on the fluorinated sp²-carbon. rsc.org This unique reactivity, which is complementary to that of their hydrocarbon counterparts, allows for differential functionalization at each carbon of the double bond. researchgate.netnih.gov However, this reactivity can also lead to subsequent reactions, such as β-fluoride elimination, which results in the formation of monofluorinated products, a common pathway in reactions involving anionic intermediates. nih.govrsc.org
Table 1: Electronic Influence of Fluorine Atoms on a gem-Difluoroalkene Moiety
| Carbon Atom | Attached Groups | Dominant Electronic Effects | Resulting Character | Calculated Charge Example* |
|---|---|---|---|---|
| Cα (e.g., C-9) | Two Fluorine Atoms | Strong σ-Inductive Withdrawal | Electrophilic / Electron-Deficient | +0.811 |
| Cβ (e.g., C-10) | Alkyl/Aryl Groups | Hyperconjugative Donation | Nucleophilic / Electron-Rich | -0.194 |
*Calculated charges are illustrative examples for a model gem-difluoroalkene as described in cited research. nih.gov
Radical Chain Processes and Their Application in Difluoroalkene Transformations
Radical chain processes offer a powerful and distinct avenue for the functionalization of difluoroalkenes, often enabling transformations that are challenging via two-electron pathways and proceeding under mild conditions. nih.gov These reactions typically involve an initiation step that generates a radical species, a propagation sequence where the radical reacts with the difluoroalkene, and a termination step. A key advantage of radical-based methods is that they can often avoid the formation of unstable anionic intermediates that lead to undesired defluorination. nih.gov
One notable application is the cobalt-catalyzed unsymmetrical dioxygenation of gem-difluoroalkenes. nih.gov In this process, a Co(II) catalyst initiates a radical chain by reacting with molecular oxygen and a phenol to generate a phenoxy radical (PhO•). nih.gov This radical then adds with high regioselectivity to the electrophilic, difluorinated carbon of the alkene, creating a stabilized benzyl-type radical. nih.gov This intermediate can then react further with oxygen and the cobalt catalyst to yield a β-phenoxy-β,β-difluorobenzyl alcohol, crucially retaining both fluorine atoms in the final product. nih.gov The quantum yield for certain photoredox-catalyzed reactions involving radical additions to fluorinated alkenes has been measured to be greater than one, which strongly suggests a chain process is occurring. acs.org
Visible-light photoredox catalysis has also emerged as a versatile tool for initiating radical transformations of fluorinated alkenes. nih.govrsc.org These methods allow for the generation of a wide array of carbon-centered radicals from stable precursors under near-neutral pH and at room temperature. nih.gov For example, α-trifluoromethyl alkenes can undergo radical defluorinative alkylation. nih.gov In a proposed mechanism, a photogenerated alkyl radical adds to the alkene, and the resulting intermediate undergoes a single-electron transfer (SET) reduction followed by an E1cB-type fluoride elimination to furnish the gem-difluoroalkene product via a radical/polar crossover process. nih.gov
Table 2: Examples of Radical Chain Processes in Difluoroalkene Transformations
| Reaction Type | Catalyst / Initiator | Radical Species | Substrate Type | Product | Source(s) |
|---|---|---|---|---|---|
| Unsymmetrical Dioxygenation | Co(II) / O₂ / Phenol | Phenoxy Radical (PhO•) | gem-Difluoroalkene | β-phenoxy-β,β-difluoro alcohol | nih.gov |
| Defluorinative Alkylation | Visible Light Photocatalyst | Alkyl Radical (1°, 2°, 3°) | α-Trifluoromethylalkene | gem-Difluoroalkene | nih.gov |
Isomerization and Regioselectivity in Reactions of Long-Chain Aliphatic Difluoroalkenes
Achieving high regioselectivity and controlling isomerization are paramount challenges in the functionalization of long-chain aliphatic alkenes, and these issues are particularly pertinent for difluoroalkene analogues. The mobility of the double bond under certain catalytic conditions can lead to a mixture of positional isomers, while the geometry of the newly formed bond requires stereochemical control.
Long-chain aliphatic gem-difluoroalkenes are considered demanding substrates because they can undergo isomerization reactions in addition to the desired functionalization. unimi.it For example, in palladium-catalyzed alkoxycarbonylation reactions, careful selection of the ligand is critical to ensure high selectivity. While various phosphine (B1218219) ligands were tested, the use of 1,2-bis((di-tert-butylphosphanyl)methyl)benzene (btbpx) as a ligand for the palladium catalyst resulted in excellent yields and outstanding regioselectivity (>99/1) for the desired α-difluoromethylated ester product from long-chain substrates. unimi.it This success highlights the power of ligand choice in directing the reaction pathway and suppressing undesired isomerization. Some processes can even leverage isomerization in a controlled manner, such as a cascade isomerization-alkoxycarbonylation, which allows for the functionalization of a remote olefin. unimi.it
In nickel-catalyzed reactions, the phenomenon of "chain-walking" presents another challenge to regioselectivity. rsc.orgnih.gov This process involves the catalyst migrating along the aliphatic chain through a series of iterative β-hydride elimination and re-insertion steps before the final bond-forming event occurs. rsc.org Controlling this migration is essential to avoid a mixture of isomeric products. A highly regio- and enantioselective migratory defluorinative olefin cross-coupling has been developed using a NiH catalyst. nih.gov This method can successfully couple internal alkenes with gem-difluoroalkenes by controlling the chain-walking process, leading to highly functionalized monofluoroalkenes with excellent regioselectivity. nih.gov In some cases, a ligand relay strategy, where an achiral chain-walking ligand is used alongside a chiral ligand, can enhance both efficiency and regioselectivity without compromising enantioselectivity. nih.gov
Table 3: Control of Regioselectivity and Isomerization in Long-Chain Difluoroalkene Reactions
| Reaction Type | Catalytic System | Key Challenge(s) | Strategy for Control | Outcome | Source(s) |
|---|---|---|---|---|---|
| Alkoxycarbonylation | Pd-catalyst / btbpx ligand | Isomerization, Regioselectivity | Ligand Optimization | >99:1 regioselectivity for α-difluoromethylated ester | unimi.it |
| Migratory Cross-Coupling | NiH-catalyst / Chiral Ligand | Chain-walking, Regioselectivity | Ligand Relay Catalysis | High regio- and enantioselectivity | nih.gov |
Computational Chemistry and Theoretical Investigations of 9,10 Difluorooctadec 9 Ene
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. It is particularly valuable for investigating complex reaction mechanisms involving fluorinated compounds like 9,10-Difluorooctadec-9-ene.
DFT calculations are frequently employed to map the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states and the determination of activation energy barriers. For reactions involving this compound, such as addition, elimination, or substitution reactions at the C=C double bond or the C-F bonds, DFT can provide detailed mechanistic pathways.
A representative example from the literature on a related difluoroalkene reaction shows the complexity of such mechanistic studies. In a nickel-catalyzed reaction, the oxidative cyclization step was identified as the rate-determining step with a calculated energy barrier. frontiersin.org Similar principles would apply to reactions of this compound, where the long alkyl chains would also be included in the model to account for their steric and electronic effects.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a reaction of this compound.
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | This compound + Reagent | 0.0 | - |
| Transition State 1 | [TS1] | +21.5 | C-C bond forming: 2.1 Å |
| Intermediate 1 | [Intermediate] | -5.2 | New C-C bond formed |
| Transition State 2 | [TS2] | +15.8 | C-F bond breaking: 1.9 Å |
| Products | Product + Byproduct | -18.7 | - |
This table is a representative example based on typical values found in DFT studies of fluorinated alkenes and is for illustrative purposes only.
The activation of the carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry due to its high bond dissociation energy. researchgate.net DFT calculations are crucial for understanding the energetics of C-F bond activation in molecules like this compound. These studies can model the interaction of the C-F bond with a transition metal catalyst or other activating agents.
For gem-difluoroalkenes, DFT studies have shown that transition metals can selectively activate one C-F bond. nih.govresearchgate.net The calculations can predict which C-F bond (in the case of non-symmetrical substitution) is more likely to be activated and the energy required for this process. The mechanism of activation, whether through oxidative addition, σ-bond metathesis, or other pathways, can be elucidated. ucl.ac.uk For this compound, DFT could be used to compare the energetics of activating the C-F bonds versus the C=C double bond, providing insights into the chemoselectivity of potential reactions.
Studies on related fluorinated systems have shown that the energy barrier for C-F activation can be significantly lowered by the choice of catalyst and ligands. researchgate.net For example, DFT calculations on a palladium-catalyzed process could reveal how the ligand sphere around the metal center influences the stability of the transition state for C-F bond cleavage.
| System | Method of Activation | Calculated Activation Barrier (kcal/mol) | Reference |
| gem-Difluoroalkene + Pd(0) | Oxidative Addition | 18-25 | nih.gov |
| gem-Difluoroalkene + Ni(0) | Oxidative Addition | 15-22 | researchgate.net |
| Fluoroalkene + Al(I) | Oxidative Addition | ~20 | ucl.ac.uk |
This table presents typical activation barriers for C-F bond activation in related fluoroalkenes and serves as a reference.
Molecular Dynamics (MD) Simulations for Conformational Analysis of Long-Chain Systems
The long octadecyl chains of this compound impart significant conformational flexibility to the molecule. Molecular Dynamics (MD) simulations are an ideal tool for exploring the conformational landscape of such long-chain systems. mun.ca MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or in the gas phase).
| Conformational Parameter | Description | Typical Finding from MD of Long-Chain Alkanes |
| Gauche/Trans Ratio | Ratio of gauche to trans conformers in the alkyl chains. | Higher temperature or solvent interactions can increase the gauche fraction, leading to more disordered chains. acs.org |
| End-to-End Distance | The distance between the two terminal methyl groups. | A larger end-to-end distance corresponds to a more extended conformation. |
| Radius of Gyration | A measure of the molecule's overall size and compactness. | A smaller radius of gyration indicates a more folded or compact structure. |
This table is based on general findings from MD simulations of long-chain hydrocarbons and is for illustrative purposes.
Ab Initio Calculations for Electronic Structure and Reactivity Prediction
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure of molecules. wikipedia.org For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate fundamental properties such as molecular orbital energies, electron density distribution, and dipole moment.
These calculations can predict the reactivity of the molecule by identifying the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized on the C=C double bond, while the LUMO may have significant contributions from the C-F antibonding orbitals.
Ab initio methods are also used to predict spectroscopic properties. For instance, ab initio calculations of NMR chemical shifts can aid in the structural elucidation of fluorinated compounds. researchgate.net
| Property | Description | Predicted Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to act as an electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to act as an electron acceptor. |
| Dipole Moment | Measure of the overall polarity of the molecule. | The difluoroalkene unit will create a significant local dipole. |
| Atomic Charges | Partial charges on each atom. | The fluorine atoms will be strongly negatively charged, and the attached carbons will be positively charged. |
This table describes properties that can be calculated using ab initio methods and the expected qualitative results for the target molecule.
Modeling of Catalytic Cycles and Ligand Effects in Fluorinated Alkene Transformations
Computational modeling is invaluable for designing and optimizing catalytic transformations of fluorinated alkenes. By modeling the entire catalytic cycle, researchers can identify potential bottlenecks, catalyst deactivation pathways, and the role of ligands in controlling reactivity and selectivity. researchgate.net
For a hypothetical transformation of this compound, such as a cross-coupling or hydrofluorination reaction, DFT calculations can be used to model each elementary step of the catalytic cycle:
Oxidative Addition: The catalyst activates a C-X or C-F bond.
Migratory Insertion/Transmetalation: The alkene inserts into a metal-ligand bond, or a group is transferred from another reagent.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Future Research Directions and Emerging Paradigms for 9,10 Difluorooctadec 9 Ene
Development of Green Chemistry Approaches for Synthesis
The imperative to develop environmentally benign synthetic methods has driven a paradigm shift in organofluorine chemistry. Future research concerning 9,10-Difluorooctadec-9-ene will increasingly prioritize green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable feedstocks.
A significant area of exploration is the use of safer and more sustainable fluorinating agents. Traditional methods often rely on hazardous reagents like elemental fluorine or sulfur tetrafluoride. Emerging research focuses on harnessing the reactivity of more benign fluoride (B91410) sources, such as alkali metal fluorides (e.g., potassium fluoride) or hydrogen fluoride complexes that are easier to handle and generate less toxic byproducts. researchgate.netresearchgate.net For instance, the development of reagents like KHSO₄-13HF offers an easily handled, inexpensive, and recyclable option for hydrofluorination, aligning with the principles of atom economy and waste reduction. mdpi.com
Biocatalysis represents a frontier in the green synthesis of organofluorines. acs.org While the biosynthesis of natural organofluorine compounds is rare, enzymes such as fluorinases, aldolases, and ene reductases are being explored for their ability to catalyze C-F bond formation with high selectivity under mild, aqueous conditions. acs.org Future work could involve engineering enzymes to accept long-chain alkene substrates, like octadecene derivatives, to produce this compound enantioselectively. This approach circumvents the need for harsh catalysts and organic solvents, representing a significant leap in sustainable chemical manufacturing. mdpi.comnih.gov
Furthermore, the development of solvent-free or eco-friendly solvent systems is critical. The use of ionic liquids or water as reaction media, where possible, can drastically reduce the environmental impact associated with volatile organic compounds (VOCs). google.com Electrochemical methods, which use electricity to drive chemical reactions, also present a green alternative by minimizing the use of chemical reagents and often allowing for milder reaction conditions. wikipedia.org
| Green Chemistry Approach | Key Principles & Advantages | Applicability to this compound Synthesis | References |
|---|---|---|---|
| Benign Fluorinating Agents | Reduced toxicity and handling hazards (e.g., using KF, CsF, or KHSO₄-13HF). Improved atom economy. | Direct replacement of hazardous reagents in fluorination steps of the synthetic route. | researchgate.netmdpi.com |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous media, room temp), reduced waste. | Enzymatic reduction or fluorination of long-chain precursors. Requires enzyme engineering for substrate compatibility. | acs.org |
| Alternative Solvents | Elimination of volatile organic compounds (VOCs) by using water, ionic liquids, or solvent-free conditions. | Reduces the environmental footprint of the overall synthesis and purification process. | google.com |
| Electrosynthesis | Reagent-free conditions, driven by electricity. High functional group tolerance and potential for scalability. | Electrochemical difunctionalization of the octadecene backbone. | wikipedia.org |
Exploration of New Catalytic Systems for Enhanced Selectivity and Scope
The precise control over the stereochemistry and regiochemistry of the fluorine atoms in this compound is paramount for tailoring its properties. Future research will heavily invest in discovering novel catalytic systems that offer superior selectivity and broader substrate scope, moving beyond classical fluorination methods.
Transition Metal Catalysis continues to be a fertile ground for innovation. Rhodium(III)-catalyzed C-H activation, for example, provides a route to synthesize fluoroalkenes with high functional group tolerance under oxidant-free conditions. mdpi.comresearchgate.netnih.gov Similarly, cobalt-based systems, particularly those involving Co(salen) complexes, have been developed for the hydrofluorination of alkenes via a polar-radical-polar crossover mechanism, offering excellent Markovnikov selectivity. google.comresearchgate.net Nickel-hydride catalysis has also emerged as a powerful tool for the hydroalkylation of fluoroalkenes, enabling the synthesis of compounds with adjacent chiral centers with high stereoselectivity. semanticscholar.org Future work will likely focus on adapting these systems for the unique challenges posed by long-chain, symmetrical alkenes, where controlling selectivity is particularly difficult.
Photoredox Catalysis offers a distinct advantage by enabling reactions under exceptionally mild conditions using visible light. researchgate.netnih.gov This approach allows for the generation of radical intermediates that can participate in C-F bond formation. Dual catalytic systems, combining a photocatalyst with a transition metal like copper or cobalt, have shown promise in expanding the scope of hydrofluorination and other difunctionalization reactions of alkenes. researchgate.netresearchgate.net The development of new photocatalysts with tailored redox potentials will be crucial for activating long-chain substrates and achieving high selectivity in the synthesis of this compound.
Organocatalysis provides a metal-free alternative, reducing concerns about toxic metal contamination in the final product. Chiral organocatalysts, such as cinchona alkaloids or imidazolidinones, have been successfully employed for the enantioselective fluorination of aldehydes and other substrates. stackexchange.combritannica.com A significant emerging area is I(I)/I(III) catalysis, which uses hypervalent iodine compounds to mediate highly regioselective fluorination of unsaturated systems in the presence of an inexpensive HF source. researchgate.net Applying these principles to the direct difluorination of an 18-carbon alkene chain is a promising, albeit challenging, future research direction.
| Catalytic System | Mechanism/Approach | Key Advantages for Fluoroalkene Synthesis | References |
|---|---|---|---|
| Transition Metal Catalysis (Rh, Co, Ni, Au) | C-H activation, hydrofluorination, cross-coupling, β-fluoride elimination. | High efficiency, control over regio- and stereoselectivity, broad substrate scope. | google.comresearchgate.netsemanticscholar.orgmdpi.com |
| Photoredox Catalysis | Visible-light-induced single-electron transfer to generate radical intermediates for C-F bond formation. | Extremely mild conditions, high functional group tolerance, novel reaction pathways. | researchgate.netnih.govresearchgate.net |
| Organocatalysis | Metal-free catalysis using small organic molecules (e.g., amines, hypervalent iodine compounds). | Avoids metal contamination, enables enantioselective transformations, often uses milder reagents. | stackexchange.combritannica.comresearchgate.net |
Advanced Mechanistic Probing for Complex Transformations
A deep understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective syntheses. For complex transformations like the catalytic difluorination of a long-chain alkene, advanced probing techniques are indispensable for moving beyond empirical optimization.
Computational Chemistry , particularly Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation. mdpi.com DFT calculations allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivities. nih.gov For instance, in cobalt-catalyzed hydrofluorination, DFT studies have been crucial in distinguishing between pathways involving a carbocation intermediate versus a direct Sₙ2-like attack on a Co(IV)-alkyl species, revealing that the dominant mechanism can depend on the alkene's substitution pattern. mdpi.comwikipedia.org Future studies on this compound will employ DFT to predict the most favorable catalytic approaches and understand the subtle electronic and steric factors governing stereochemical outcomes.
Advanced Spectroscopic Techniques provide real-time snapshots of reacting systems. In-situ spectroscopy, such as infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the direct observation of catalytic intermediates and the monitoring of reaction kinetics under actual operating conditions. cas.cnunl.eduyoutube.com For photocatalytic processes, ultrafast techniques like femtosecond transient absorption spectroscopy (TAS) are essential for detecting short-lived excited states and radical intermediates, providing critical insights into the initial electron transfer steps that trigger the reaction. mdpi.combritannica.comresearchgate.net
Electroanalytical Methods , such as cyclic voltammetry (CV) and rotating disk electrode voltammetry, are powerful tools for studying redox-active catalysts and intermediates. researchgate.netresearchgate.netresearchgate.net These techniques can determine the redox potentials of catalytic species, probe the kinetics of electron transfer steps, and help elucidate complex catalytic cycles involving multiple oxidation states, as demonstrated in the mechanistic investigation of cobalt-catalyzed reactions. mdpi.comwikipedia.orgresearchgate.net By combining these advanced methods, researchers can build a comprehensive picture of the reaction landscape, enabling the knowledge-driven design of next-generation catalysts for the synthesis of this compound.
Integration of Machine Learning and AI in Fluorinated Alkene Design and Synthesis
The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm for molecular design and synthesis. For complex targets like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery, optimize reactions, and predict molecular properties, moving beyond traditional, labor-intensive trial-and-error approaches.
Predictive Modeling for Reaction Outcomes: One of the most impactful applications of ML is the prediction of reaction outcomes, including yield and stereoselectivity. mdpi.comgoogle.com By training algorithms like neural networks or random forests on large datasets of chemical reactions, models can be developed to predict the success of a given transformation under specific conditions. researchgate.netmdpi.com For fluorination reactions, ML models can predict the relative reactivity of different fluorinating agents or the stereochemical outcome of a catalytic process, guiding chemists toward the most promising experimental setups. mdpi.comnih.gov This approach saves significant time and resources by minimizing failed experiments.
| AI/ML Application Area | Description | Potential Impact on this compound Research | References |
|---|---|---|---|
| Reaction Outcome Prediction | Using algorithms (e.g., neural networks, random forests) to predict yield, regioselectivity, and stereoselectivity. | Reduces trial-and-error experimentation by identifying optimal catalysts, reagents, and conditions for synthesis. | google.comresearchgate.netmdpi.com |
| Catalyst & Reagent Design | Employing generative models and high-throughput virtual screening to discover novel catalysts and reagents. | Accelerates the discovery of highly selective and active catalysts tailored for long-chain alkene fluorination. | researchgate.netnih.govmdpi.com |
| Retrosynthesis Planning | AI algorithms analyze a target molecule and propose efficient, step-by-step synthetic pathways. | Identifies novel and potentially more sustainable synthetic routes from readily available starting materials. | nih.govpublications.gc.cadakenchem.com |
| Property Prediction | ML models predict the physical, chemical, and material properties of new molecules based on their structure. | Enables the in silico design of new long-chain fluoroalkenes with specific, tailored material properties. | mdpi.com |
Tailoring Long-Chain Fluoroalkene Scaffolds for Specific Material Applications
The unique combination of a long hydrocarbon chain and a central difluoroalkene unit gives this compound and related structures a distinct set of physicochemical properties. Future research will focus on strategically modifying this scaffold to create advanced materials with precisely tailored functionalities.
Functional Polymers and Coatings: Long-chain fluoroalkenes can serve as functional monomers in polymerization reactions. dakenchem.comresearchgate.netmdpi.com The incorporation of the fluorinated segment into a polymer backbone can impart properties such as high thermal stability, chemical resistance, and low surface energy. unl.edu A major application area is in the development of side-chain fluorinated polymers (SCFPs) for use as durable water and oil repellents (DWRs). mdpi.compfascentral.orgnih.gov By tailoring the length of the alkyl chains and the density of the fluorinated side chains, polymers can be designed to create superhydrophobic and oleophobic surfaces for textiles, coatings, and other protective finishes. google.comresearchgate.netmdpi.commdpi.com The difluoroalkene moiety offers a site for controlled polymerization or post-polymerization modification.
Fluorinated Surfactants: The amphiphilic nature of molecules derived from this compound makes them excellent candidates for novel fluorosurfactants. The long alkyl "tails" provide hydrophobicity, while the polar C-F bonds in the central block contribute to both hydrophobicity and lipophobicity. researchgate.netwikipedia.org Fluorosurfactants are known to be more effective at lowering the surface tension of water than their hydrocarbon counterparts. mdpi.com By modifying the end groups of the octadecene chain to include hydrophilic heads, new surfactants can be designed with specific critical micelle concentrations (CMC) and surface tension values, making them suitable for applications in fire-fighting foams, emulsifiers in polymerization, and additives for coatings. mdpi.comresearchgate.net
Liquid Crystals: The rigid, polar nature of the C-F bond, combined with the flexible long alkyl chains, makes fluorinated long-chain molecules promising candidates for liquid crystal (LC) materials. nih.govmdpi.com Fluorine substitution is a well-established strategy for tuning the properties of liquid crystals, such as their dielectric anisotropy, viscosity, and phase transition temperatures. acs.orgnih.gov Tailoring the structure of this compound, for instance by adding aromatic rings or other mesogenic groups, could lead to the development of new LC materials with specific electro-optical properties for use in displays and other advanced optical devices. mdpi.com The segregation between fluorinated and non-fluorinated segments can drive self-assembly and enhance the formation of specific mesophases. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
